4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one
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Overview
Description
4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one is a heterocyclic organic compound with the molecular formula C11H14ClN3O3. It is characterized by the presence of a pyridazinone ring substituted with a chloro group, a morpholine ring, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the chloro group is replaced by the morpholine moiety.
Addition of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the pyridazinone ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-morpholin-4-yl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one: Similar structure but with an oxopropyl group instead of an isopropyl group.
4-Chloro-5-(4-morpholinyl)-2-(2-oxopropyl)-3(2H)-pyridazinone: Another closely related compound with slight structural variations.
Uniqueness
4-Chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, morpholine ring, and isopropyl group makes it a versatile compound for various applications .
Properties
CAS No. |
40818-74-4 |
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Molecular Formula |
C11H16ClN3O2 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(2)15-11(16)10(12)9(7-13-15)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
QORSPERFUSHDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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